![molecular formula C17H16N4OS B2824446 5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone CAS No. 242472-13-5](/img/structure/B2824446.png)
5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone
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Description
5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone is an organic compound belonging to the class of triazoles. It has a molecular formula of C14H14N4O2S and a molecular weight of 310.35 g/mol. The compound is a white to off-white crystalline powder that is soluble in water and ethanol. It is a novel compound used in scientific research and has many applications in the fields of biochemistry and physiology.
Scientific Research Applications
Synthesis and Biological Activity
Novel Synthesis Methods
Researchers have developed new synthesis methods for heterocyclic compounds, such as 1,2,4-triazole derivatives, showcasing the compound's potential as a precursor or intermediate in the creation of biologically active molecules. For instance, Fizer, Slivka, and Lendel (2013) described a method for obtaining tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thiones, indicating the versatility of similar structures in drug development (Fizer, Slivka, & Lendel, 2013).
Antimicrobial and Antitumor Activities
Compounds derived from similar structures have been evaluated for their antimicrobial and antitumor activities. For example, Patel et al. (2013) synthesized a novel series of 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles and evaluated their biological activities, highlighting the potential of these compounds in medicinal chemistry (Patel, Purohit, Rajani, Moo-Puc, & Rivera, 2013).
Anti-Inflammatory Properties
The anti-inflammatory properties of derivatives have also been a focus, as seen in the work of Sachdeva et al. (2013), who synthesized Schiff bases derived from 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide, indicating the therapeutic potential of these compounds (Sachdeva, Dwivedi, Arya, Khaturia, & Saroj, 2013).
Antimicrobial Evaluation
Surface Activity and Antimicrobial Potential
The synthesis and evaluation of 1,2,4-triazole derivatives for their antimicrobial activity have been explored, with compounds showing promise as surface-active agents with antimicrobial properties. El-Sayed (2006) investigated the synthesis of such derivatives, demonstrating their potential in addressing microbial resistance (El-Sayed, 2006).
properties
IUPAC Name |
1-benzyl-5-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-10-21-16(18-19-17(21)23)14-8-9-15(22)20(12-14)11-13-6-4-3-5-7-13/h2-9,12H,1,10-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOLORWZKJFUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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